3-Methoxysulfolane

Description

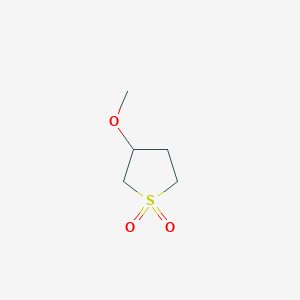

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxythiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-8-5-2-3-9(6,7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGUKLMWKCDKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301902 | |

| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-66-1 | |

| Record name | NSC147303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxysulfolane from 3-Hydroxysulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxysulfolane from its precursor, 3-hydroxysulfolane. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes spectroscopic data for the characterization of the final product.

Introduction

This compound is a sulfolane derivative with potential applications in various fields, including as a solvent and as an intermediate in the synthesis of more complex molecules. The synthesis from 3-hydroxysulfolane is a straightforward O-methylation reaction, typically achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-hydroxysulfolane to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxysulfolane proceeds via a bimolecular nucleophilic substitution (SN2) reaction, known as the Williamson ether synthesis.[1][2][3] The mechanism can be described in two main steps:

-

Deprotonation: The hydroxyl group of 3-hydroxysulfolane is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The resulting sulfolane alkoxide attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a concerted SN2 fashion. The nucleophilic oxygen atom displaces the leaving group (e.g., iodide or sulfate) to form the desired this compound.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, the following general procedures for O-methylation of alcohols via the Williamson ether synthesis can be adapted. Two common methylating agents are methyl iodide and dimethyl sulfate.

Protocol using Methyl Iodide

This protocol is adapted from standard Williamson ether synthesis procedures.[4][5]

Materials:

-

3-Hydroxysulfolane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 to 1.5 equivalents) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-hydroxysulfolane (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the sodium hydride suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 to 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol using Dimethyl Sulfate

This protocol is adapted from general procedures for O-methylation using dimethyl sulfate.[6][7] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

Materials:

-

3-Hydroxysulfolane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

To a round-bottom flask, add 3-hydroxysulfolane (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents) in acetone or DMF.

-

Stir the suspension vigorously and add dimethyl sulfate (1.1 to 1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |

| 3-Hydroxysulfolane | C₄H₈O₃S | 136.17 | - | - |

| This compound | C₅H₁₀O₃S | 150.20 | 115 (at 0.1 Torr) | Chloroform, Methanol |

Data sourced from PubChem and ChemicalBook.[8][9]

Typical Reaction Conditions

| Parameter | Methyl Iodide Method | Dimethyl Sulfate Method |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous THF or DMF | Acetone or DMF |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | Overnight | Several hours |

| Work-up | Aqueous quench and extraction | Filtration and extraction |

Mandatory Visualization

Characterization of this compound

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methoxy group and the protons on the sulfolane ring. The chemical shifts will be influenced by the electron-withdrawing sulfone group.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Singlet | 3H | -OCH₃ |

| 3.0 - 3.3 | Multiplet | 2H | -SO₂-CH₂- |

| 2.2 - 2.5 | Multiplet | 2H | -CH₂- |

| 4.0 - 4.2 | Multiplet | 1H | -CH(OCH₃)- |

Note: These are estimated values and may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the methoxy carbon and the four carbons of the sulfolane ring.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~57 | -OCH₃ |

| ~75 | -CH(OCH₃)- |

| ~55 | -SO₂-CH₂- |

| ~25 | -CH₂- |

| ~50 | -SO₂-CH₂-CH(OCH₃)- |

Note: These are estimated values and may vary.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (around 3300-3500 cm⁻¹) from the starting material, 3-hydroxysulfolane, and the presence of characteristic C-O and S=O stretching frequencies.

Expected IR Data (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| 2950-2850 | C-H stretch (alkane) |

| 1325-1275 & 1150-1100 | S=O stretch (sulfone) |

| 1150-1085 | C-O stretch (ether) |

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) would be expected to show the molecular ion peak (M⁺) at m/z = 150. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the sulfolane ring.

Conclusion

The synthesis of this compound from 3-hydroxysulfolane is efficiently achieved via the Williamson ether synthesis. This well-established method offers a reliable route to this and other ether derivatives of 3-hydroxysulfolane. While specific literature on the synthesis and characterization of this compound is sparse, the general principles and protocols of O-methylation provide a solid foundation for its successful preparation and purification in a laboratory setting. The provided experimental guidelines and expected analytical data serve as a valuable resource for researchers and professionals in the field. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. fvs.com.py [fvs.com.py]

- 4. orgsyn.org [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. This compound CAS#: 20627-66-1 [m.chemicalbook.com]

- 9. This compound | 20627-66-1 [chemicalbook.com]

Spectroscopic Characterization of 3-Methoxysulfolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

3-Methoxysulfolane, also known as Tetrahydro-3-methoxythiophene 1,1-Dioxide, possesses a sulfone group within a five-membered ring and a methoxy group at the 3-position.[1] This structure imparts a high dipole moment and polarity, making it a subject of interest in various chemical applications.

Physical and Chemical Properties:

-

Molecular Formula: C₅H₁₀O₃S[1]

-

Molecular Weight: 150.20 g/mol [1]

-

Boiling Point: 115 °C at 0.1 Torr[2]

-

Density (Predicted): 1.25 ± 0.1 g/cm³[2]

-

Solubility: Chloroform, Methanol[2]

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and environments.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.3 - 3.5 | s | N/A |

| H on C3 | 3.8 - 4.2 | m | - |

| H on C2 | 2.2 - 2.6 | m | - |

| H on C4 | 2.0 - 2.4 | m | - |

| H on C5 | 2.9 - 3.3 | m | - |

Note: The protons on the sulfolane ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methoxy group is expected to be a singlet.

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 56 - 59 |

| C3 | 75 - 85 |

| C2 | 25 - 35 |

| C4 | 25 - 35 |

| C5 | 50 - 55 |

Note: The carbon attached to the methoxy group (C3) is expected to have the largest chemical shift among the ring carbons due to the deshielding effect of the oxygen atom.

FT-IR Spectroscopy Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| S=O stretch (sulfone) | 1300 - 1350 and 1120 - 1160 | Strong |

| C-O stretch (ether) | 1070 - 1150 | Strong |

| C-S stretch | 600 - 800 | Medium-Weak |

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 119 | [M - OCH₃]⁺ |

| 86 | [M - SO₂]⁺ |

| 71 | [M - SO₂ - CH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | [CH₃O=CH₂]⁺ |

Note: The molecular ion peak is expected at m/z 150. Common fragmentation pathways include the loss of the methoxy group and the sulfone group.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Reagents:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Reagents:

-

This compound sample

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Instrumentation:

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample between two salt plates to create a thin film.

-

-

Sample Preparation (ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

-

Sample Spectrum:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Reagents:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

-

Sample Preparation:

-

For EI-MS, the sample can be introduced directly via a heated probe or through a GC inlet.

-

For ESI-MS, prepare a dilute solution of the sample in a suitable volatile solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI).

-

Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Experimental Workflow and Data Integration

The characterization of this compound involves a logical flow of experiments to confirm its structure and purity.

Caption: A typical workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of Sulfolane Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the NMR spectral data of 3-hydroxysulfolane, a closely related analog of 3-methoxysulfolane. The presented data, experimental protocols, and data analysis workflows serve as a robust framework for the characterization of sulfolane derivatives.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following outlines a general procedure for the preparation and analysis of small organic molecules like sulfolane derivatives.

Sample Preparation

Proper sample preparation is paramount to obtaining a high-resolution NMR spectrum.

-

Sample Purity: The analyte should be of high purity. Impurities can introduce extraneous signals, complicating spectral interpretation.

-

Solvent Selection: A suitable deuterated solvent is chosen based on the analyte's solubility. The solvent should not react with the sample and its residual peaks should not overlap with signals of interest. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). For polar compounds like 3-hydroxysulfolane, DMSO-d₆ or D₂O are often suitable.

-

Concentration: For ¹H NMR of a small molecule (MW < 500 g/mol ), a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[1]

-

Sample Filtration: To remove any particulate matter that can degrade the spectral quality, the prepared solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shift axis. However, modern spectrometers can also be calibrated using the residual solvent peak.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for the full relaxation of the protons.

-

Acquisition Time: Typically 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

NMR Spectral Data of 3-Hydroxysulfolane

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 3-hydroxysulfolane. This data is compiled based on typical chemical shifts for similar structural motifs and should be considered predictive.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Multiplet | 1H | H-3 (CH-OH) |

| ~3.4 | Multiplet | 1H | H-5a |

| ~3.2 | Multiplet | 1H | H-5b |

| ~3.1 | Multiplet | 1H | H-2a |

| ~2.9 | Multiplet | 1H | H-2b |

| ~2.3 | Multiplet | 1H | H-4a |

| ~2.1 | Multiplet | 1H | H-4b |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~68 | C-3 (CH-OH) |

| ~55 | C-2 |

| ~52 | C-5 |

| ~30 | C-4 |

Data Analysis and Interpretation Workflow

The process of elucidating a molecular structure from its NMR spectra follows a logical progression. This workflow is visualized in the diagram below.

Caption: NMR data analysis workflow for 3-hydroxysulfolane.

Molecular Structure and Atom Numbering

The diagram below illustrates the molecular structure of 3-hydroxysulfolane with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Structure of 3-hydroxysulfolane with atom numbering.

Conclusion

This technical guide provides a comprehensive overview of the methodologies and expected data for the NMR analysis of 3-hydroxysulfolane, serving as a valuable proxy for the analysis of this compound. By following the detailed experimental protocols and data interpretation workflows, researchers can confidently characterize the chemical structure of sulfolane derivatives, a crucial step in drug development and chemical research. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to unambiguously assign all proton and carbon signals and confirm the molecular structure.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methoxysulfolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) absorption characteristics of 3-Methoxysulfolane, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra for this compound in public databases, this document synthesizes data from analogous compounds to predict its IR spectroscopic features. The information herein is intended to aid in the identification, characterization, and quality control of this compound.

Introduction to the Functional Groups of this compound

This compound is an organic molecule characterized by a five-membered sulfolane ring with a methoxy group substituent. The key functional groups that give rise to characteristic vibrational modes in an IR spectrum are:

-

Sulfonyl Group (R-SO₂-R'): The sulfolane ring contains a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms. This group is known for its strong and distinct absorption bands.

-

Ether Linkage (C-O-C): The methoxy group introduces an ether linkage to the sulfolane ring. The stretching vibrations of the C-O-C bonds are a key feature in the IR spectrum.

-

Alkyl C-H Bonds: The molecule contains methylene (-CH₂) groups within the ring and a methyl (-CH₃) group in the methoxy substituent. The stretching and bending vibrations of these C-H bonds will also be present.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges and intensities are derived from established literature values for sulfones, ethers, and alkanes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric SO₂ Stretching | Sulfonyl | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretching | Sulfonyl | 1180 - 1120 | Strong |

| Asymmetric C-O-C Stretching | Ether (Methoxy) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretching | Ether (Methoxy) | 1150 - 1085 | Strong |

| C-H Stretching (sp³ - Methoxy) | Methoxy | 2850 - 2815 | Medium |

| C-H Stretching (sp³ - Ring CH₂) | Alkane | 2960 - 2850 | Strong to Medium |

| CH₂ Bending (Scissoring) | Alkane | 1470 - 1450 | Medium |

| CH₃ Bending (Asymmetric & Symmetric) | Alkane | 1465 - 1435 & 1380 - 1370 | Medium |

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of liquid samples due to its simplicity and minimal sample preparation.[1] The following protocol outlines the steps for obtaining an IR spectrum of a liquid compound like this compound.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry. Use a lint-free wipe moistened with a suitable solvent to clean the crystal surface and allow it to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). The typical spectral range is 4000 to 400 cm⁻¹.[2]

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[2]

-

-

Data Processing:

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral processing as required.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

Caption: Workflow for Infrared Spectroscopy Analysis.

Conclusion

This guide provides a foundational understanding of the expected infrared spectroscopic features of this compound based on its constituent functional groups. The provided data table serves as a valuable reference for spectral interpretation, while the detailed experimental protocol offers a practical approach for obtaining high-quality ATR-FTIR spectra. Researchers and professionals can utilize this information for the qualitative analysis and characterization of this compound in their respective fields. It is important to note that for definitive structural confirmation, a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is recommended.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxysulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxysulfolane (CAS No: 20627-66-1). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Core Physicochemical Properties

This compound, also known as 3-methoxythiolane 1,1-dioxide, is a sulfolane derivative.[1][2] Its fundamental physicochemical characteristics are summarized below.

Summary of Physicochemical Data

The following tables provide a consolidated view of the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 20627-66-1 | [1][2][3] |

| Molecular Formula | C5H10O3S | [1][2][4] |

| Molecular Weight | 150.20 g/mol | [2][4] |

| Canonical SMILES | COC1CS(=O)(=O)CC1 | N/A |

| Property | Value | Conditions | Source |

| Physical Form | Oil | Ambient | [1] |

| Color | Clear Colourless | Ambient | [1] |

| Boiling Point | 115 °C | at 0.1 Torr | [1] |

| 304.4 °C | at 760 mmHg (Predicted) | [2] | |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [1][2] |

| Flash Point | 137.9 °C | N/A | [2] |

| Refractive Index | 1.475 | N/A | [2] |

| Vapor Pressure | 0.00158 mmHg | at 25 °C | [2] |

| Solubility | Soluble in Chloroform, Methanol | N/A | [1] |

| Computed Properties | Value | Source |

| XLogP3 | -0.3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 150.03506535 g/mol | [2] |

| Monoisotopic Mass | 150.03506535 g/mol | [2] |

| Topological Polar Surface Area | 51.8 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

| Complexity | 177 | [2] |

| Covalently-Bonded Unit Count | 1 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established laboratory techniques.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.[5]

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.[5]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[5]

-

Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] The atmospheric pressure should also be recorded.

Density Determination (Vibrating Tube Densimeter)

This method provides a precise measurement of density.

-

Calibration: The vibrating tube densimeter is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection: A small, bubble-free aliquot of this compound is injected into the oscillating U-tube of the densimeter.

-

Temperature Equilibration: The sample is allowed to equilibrate to the desired measurement temperature (e.g., 25 °C).

-

Measurement: The instrument measures the oscillation period of the tube containing the sample. This period is directly related to the density of the sample. The density value is then automatically calculated and displayed.

-

Cleaning: The U-tube is thoroughly cleaned with appropriate solvents (e.g., methanol followed by acetone) and dried before the next measurement.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[6]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a sealed flask.[6]

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the physicochemical characterization of this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Caption: Logical relationship between the properties of this compound and its potential applications.

References

Unveiling the Thermal Profile of 3-Methoxysulfolane: A Guide to Stability and Decomposition Analysis

For Immediate Release

Introduction to Thermal Stability in Material Science

Thermal stability is a critical parameter for any chemical compound, dictating its storage, handling, and application conditions. For a substance like 3-Methoxysulfolane, which may find use as a solvent, reactant, or intermediate in various processes, defining its thermal decomposition threshold is essential for ensuring safety, predicting shelf-life, and optimizing reaction conditions. The decomposition temperature is the point at which a substance chemically breaks down, a process that can be influenced by factors such as heating rate and the surrounding atmosphere.

Thermal Properties of Sulfolane Derivatives: A Comparative Overview

While specific quantitative data on the thermal decomposition of this compound is not publicly documented, the thermal behavior of its parent compound, sulfolane, offers a valuable benchmark. Sulfolane is known for its exceptional chemical and thermal stability.[1] It is reported to decompose at temperatures exceeding 220°C, with sulfur dioxide being a primary decomposition product.[1] This inherent stability is a hallmark of the sulfone group and provides a foundational expectation for its derivatives.

The introduction of a methoxy group at the 3-position of the sulfolane ring in this compound may influence its thermal stability. The ether linkage could potentially introduce a new decomposition pathway, although the overall stability is anticipated to remain high. To facilitate future research and provide a clear comparison, the following table summarizes the known thermal data for sulfolane and provides a template for the characterization of this compound.

| Compound | Method | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Heating Rate (°C/min) | Atmosphere | Reference |

| Sulfolane | Not Specified | > 220 | Not Specified | Not Specified | Inert Gas or Air | [1] |

| This compound | TGA/DSC | Data Not Available | Data Not Available | To Be Determined | To Be Determined |

Experimental Determination of Thermal Stability

To ascertain the precise thermal stability and decomposition temperature of this compound, standardized thermal analysis techniques are employed. The primary methods for such a determination are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] A mass loss indicates decomposition or evaporation.

Detailed Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant, linear heating rate. Common heating rates for such analyses are 10°C/min or 20°C/min.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events, such as melting, crystallization, and decomposition.

Detailed Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, similar to the TGA procedure.

-

Temperature Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment, with a linear heating rate.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) will show an endothermic or exothermic peak corresponding to the decomposition of this compound. The onset temperature of this peak provides another measure of the decomposition temperature.

Visualizing the Experimental Workflow

The logical flow of an experiment to determine the thermal stability of this compound can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from sample preparation to data analysis.

References

Early Studies on Substituted Sulfolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on substituted sulfolane derivatives. It covers key synthetic methodologies, quantitative data from early studies, and insights into their biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering a historical perspective and practical details on the core chemistry of these compounds.

Introduction to Sulfolane and Its Derivatives

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a polar aprotic solvent first developed by the Shell Oil Company in the 1960s.[1] Its exceptional thermal stability and miscibility with both water and hydrocarbons led to its widespread use in the petrochemical industry for extractive distillation.[1] Early research quickly expanded beyond the parent compound to explore the synthesis and properties of a variety of substituted sulfolane derivatives. These early investigations laid the groundwork for understanding the structure-activity relationships of this class of compounds and hinted at their potential in applications beyond industrial solvents, including in medicinal chemistry. Researchers were intrigued by the potential of the sulfone group to influence the biological activity of molecules, leading to studies on their anti-inflammatory, analgesic, and anticonvulsant properties.[2]

Synthesis of Substituted Sulfolane Derivatives

The primary route to substituted sulfolanes begins with the synthesis of the corresponding substituted sulfolene (2,5-dihydrothiophene-1,1-dioxide), which is then hydrogenated.

Synthesis of Substituted 3-Sulfolenes

The foundational method for creating the sulfolene ring is the cheletropic reaction between a conjugated diene and sulfur dioxide.[1] Substituted 3-sulfolenes can be prepared by using substituted dienes in this reaction.

A general workflow for the synthesis of a substituted sulfolene is as follows:

Caption: General workflow for the synthesis of substituted 3-sulfolenes.

Hydrogenation to Substituted Sulfolanes

The conversion of the sulfolene ring to the saturated sulfolane ring is typically achieved through catalytic hydrogenation.

Experimental Protocol: Hydrogenation of 3-Sulfolene to Sulfolane

This protocol is based on the early methods developed for the production of sulfolane.

-

Reaction Setup: A solution of 3-sulfolene in a suitable solvent (e.g., water or an alcohol) is placed in a hydrogenation reactor.

-

Catalyst Addition: A Raney nickel catalyst is added to the mixture. Early improvements to this process found that adding hydrogen peroxide and neutralizing the mixture to a pH of 5-8 before hydrogenation could improve the yield and catalyst lifetime.[1]

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is allowed to proceed, often with heating and agitation, until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude sulfolane.

-

Purification: The sulfolane is purified by vacuum distillation.

Direct Substitution on the Sulfolane Ring

Early studies also explored the direct functionalization of the sulfolane ring, although these methods are less common than the synthesis from substituted sulfolenes. One such method involves the reaction of sulfolane with Grignard reagents. For instance, the reaction of sulfolane with ethylmagnesium bromide in ether, benzene, or tetrahydrofuran was reported to yield sulfolanyl 2-monobromide and 2,5-dimagnesium bromides.[3]

Quantitative Data from Early Studies

The following tables summarize quantitative data from early studies on the synthesis of sulfolane derivatives.

| Derivative | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference(s) |

| 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | 3-Sulfolene, Maleic Anhydride | Reflux in xylene | 49.31 | 102-105 | [4] |

| trans-4-Cyclohexene-1,2-dicarboxylic diethyl ester | 3-Sulfolene, Diethyl Fumarate | 110 °C | 66-73 | N/A | [5] |

| 3-Sulfolene-3-carboxylic acid | 3-Sulfolene, Carbon Dioxide | Base-catalyzed, 3 bar pressure | 45 | N/A | [5] |

| 2,5-Dimethyl-3-sulfolene | 2,3-Dimethyl-1,3-butadiene, Sulfur Dioxide | Room temperature, 15 h | 31.3 | N/A | [6] |

| trans-2,5-Dibenzyl-3-sulfolene | 3-Sulfolene, Benzyl Bromide, n-Butyllithium | N/A | 32 | N/A | [2] |

N/A: Not available in the cited literature.

Biological Activity of Sulfolane Derivatives

Early pharmacological studies investigated the biological effects of various sulfolane derivatives. While much of the detailed mechanistic work is more recent, these initial studies provided the first indications of their potential as therapeutic agents.

Anticonvulsant Activity

One of the notable early findings was the anticonvulsant activity of certain sulfone-containing compounds.[7] While the precise mechanisms for sulfolane derivatives were not fully elucidated in the earliest studies, later research on other organosulfur compounds, such as sulforaphane, has provided plausible models. Sulforaphane has been shown to exert anticonvulsant effects by activating the Nrf2 pathway, which in turn upregulates the expression of antioxidant enzymes like catalase and superoxide dismutase (SOD).[8] This suggests a potential mechanism by which sulfolane derivatives might mitigate seizures, by reducing oxidative stress in the brain.

The following diagram illustrates a hypothesized signaling pathway for the anticonvulsant activity of a sulfolane derivative, based on the known mechanism of sulforaphane.

Caption: Hypothesized Nrf2-mediated anticonvulsant pathway for sulfolane derivatives.

Other Reported Activities

Early and subsequent research has indicated a broad range of biological activities for sulfolane and other sulfone derivatives, including:

-

Anti-inflammatory effects: Some derivatives have been shown to inhibit the production of inflammatory mediators.[9]

-

Anticancer properties: Certain sulfones have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[2][10]

-

Antimicrobial activity: Various sulfone-containing compounds have been evaluated for their antibacterial and antifungal properties.[11]

Conclusion

The early studies on substituted sulfolane derivatives provided a rich foundation for the subsequent development and application of these compounds. From their origins as industrial solvents, the exploration of their synthesis and biological activities has opened up avenues for their use in medicinal chemistry and drug discovery. The synthetic routes established in the mid-20th century remain fundamental to the preparation of these compounds, and the initial observations of their biological effects continue to inspire new research into their therapeutic potential. This guide serves as a testament to the enduring value of this early research and as a practical resource for those working with this versatile class of molecules.

References

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]

- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulforaphane is anticonvulsant and improves mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of a series of organosulfur compounds on mitotic arrest and induction of apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Discovery and initial characterization of 3-Methoxysulfolane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on 3-Methoxysulfolane. A comprehensive literature search has revealed a significant lack of in-depth scientific publications regarding its specific synthesis, detailed characterization, and biological activity. Therefore, the information presented here is limited and should be considered as a preliminary overview rather than an exhaustive technical guide.

Introduction

This compound, with the CAS number 20627-66-1, is a sulfolane derivative.[1][2] Sulfolane and its derivatives are a class of organosulfur compounds known for their use as industrial solvents, particularly in the extraction of aromatic hydrocarbons and in natural gas purification.[3][4][5] While the parent compound, sulfolane, is well-characterized, this compound itself is primarily listed in chemical supplier catalogs with limited accompanying scientific data. It is described as a clear, colorless oil.[1]

Physicochemical Properties

The known quantitative data for this compound is sparse and primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 20627-66-1 | [1][2] |

| Molecular Formula | C5H10O3S | [1] |

| Molecular Weight | 150.2 g/mol | [1] |

| Boiling Point | 115 °C (at 0.1 Torr) | [1] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform, Methanol | [1] |

| Physical Form | Oil | [1] |

| Color | Clear Colourless | [1] |

| Storage | Refrigerator | [1] |

Hypothetical Synthesis Protocol

Note: The following is a hypothetical synthesis protocol based on general organic chemistry principles for the etherification of alcohols. This procedure has not been validated for the synthesis of this compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The synthesis would likely start from 3-hydroxysulfolane.

Objective: To synthesize this compound from 3-hydroxysulfolane via Williamson ether synthesis.

Materials:

-

3-Hydroxysulfolane

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Deprotonation: Dissolve 3-hydroxysulfolane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, to form the corresponding alkoxide.

-

Methylation: Cool the solution again in an ice bath and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predictions based on the expected chemical structure:

-

¹H NMR: The spectrum would be expected to show signals for the methoxy group protons (a singlet around 3.3-3.5 ppm) and complex multiplets for the protons on the sulfolane ring. The proton at the C3 position, bearing the methoxy group, would likely appear as a multiplet.

-

¹³C NMR: The spectrum should display five distinct carbon signals. The methoxy carbon would be expected around 55-60 ppm. The carbons of the sulfolane ring would appear at different chemical shifts, with the C3 carbon being the most downfield of the ring carbons due to the electronegative oxygen atom.

-

IR Spectroscopy: The spectrum would be characterized by strong S=O stretching bands in the region of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. C-O stretching vibrations for the ether linkage would be expected around 1070-1150 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (150.03 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the sulfolane ring.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or mechanism of action for this compound. Studies on other sulfolane derivatives have explored a range of applications, including their use as building blocks for biologically active compounds. However, no specific data for this compound has been reported.

Caption: Logical workflow for future biological investigation of this compound.

Conclusion and Future Directions

This compound is a commercially available compound with limited publicly available scientific data beyond basic physicochemical properties. The lack of detailed experimental protocols for its synthesis and characterization, as well as the absence of any biological studies, highlights a significant knowledge gap.

For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Future work should focus on:

-

Developing and optimizing a reliable synthetic route.

-

Conducting full spectroscopic characterization (NMR, IR, MS, etc.).

-

Performing in vitro and in vivo screening to explore potential biological activities.

This foundational research is necessary to determine if this compound or its derivatives have any potential applications in medicinal chemistry or other scientific fields.

References

Methodological & Application

Application Notes and Protocols: 3-Methoxysulfolane as an Electrolyte Solvent for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxysulfolane, a derivative of sulfolane, presents itself as a promising, yet underexplored, candidate for an electrolyte solvent in next-generation lithium-ion batteries. Its molecular structure suggests the potential for favorable properties such as high electrochemical stability, low flammability, and a wide liquidus range, making it an attractive alternative to conventional carbonate-based electrolytes, particularly for high-voltage applications.

This document provides a detailed overview of the potential applications of this compound in lithium-ion batteries, along with comprehensive protocols for its characterization. While extensive quantitative data for this compound is not widely available in current literature, this guide offers a framework for its evaluation, supplemented with representative data from its parent compound, sulfolane, to provide a comparative baseline.

Material Specifications

| Property | This compound (Expected) | Sulfolane (Reference) |

| Chemical Formula | C₅H₁₀O₃S | C₄H₈O₂S |

| Molecular Weight | 150.20 g/mol | 120.17 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless solid or liquid |

| Boiling Point | Expected to be high, similar to or higher than sulfolane. | 285 °C (545 °F; 558 K) |

| Melting Point | Expected to be lower than sulfolane, maintaining a liquid state over a wider temperature range.[1][2] | 27.6 °C (81.7 °F; 300.8 K) |

| Dielectric Constant | Expected to be high, contributing to good salt dissociation. | 43.3 (at 30 °C) |

| Safety | Handle with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE). Avoid inhalation, ingestion, and skin contact. | Handle with care in a well-ventilated area, wearing appropriate PPE. Avoid inhalation, ingestion, and skin contact. |

Data Presentation: Physicochemical and Electrochemical Properties

Due to the limited availability of specific experimental data for this compound, the following tables present representative data for sulfolane-based electrolytes. These values should be considered as a baseline for comparison when evaluating this compound.

Table 1: Ionic Conductivity of Sulfolane-Based Electrolytes

| Lithium Salt | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| LiPF₆ | 1.0 | 30 | ~2.5 - 4.0 |

| LiTFSI | 1.0 | 25 | ~1.5 - 3.0 |

| LiBF₄ | 1.0 | 30 | ~2.0 - 3.5 |

Table 2: Viscosity of Sulfolane-Based Electrolytes

| Lithium Salt | Concentration (mol/L) | Temperature (°C) | Viscosity (cP) |

| LiPF₆ | 1.0 | 30 | ~25 - 35 |

| LiTFSI | 1.0 | 30 | ~30 - 40 |

| LiBF₄ | 1.0 | 30 | ~28 - 38 |

Table 3: Electrochemical Stability Window of Sulfolane-Based Electrolytes

| Lithium Salt | Concentration (mol/L) | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |

| LiPF₆ | 1.0 | > 5.0 | ~0.0 |

| LiTFSI | 1.0 | > 5.0 | ~0.0 |

| LiBF₄ | 1.0 | > 5.0 | ~0.0 |

Table 4: Lithium-Ion Transference Number (t_Li⁺) in Sulfolane-Based Electrolytes

| Lithium Salt | Concentration (mol/L) | Temperature (°C) | t_Li⁺ |

| LiTFSI | High Concentration | Room Temperature | ~0.1 - 0.3 |

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and electrochemical characterization of this compound-based electrolytes.

Electrolyte Preparation

Objective: To prepare a lithium salt solution in this compound with a specific concentration.

Materials:

-

This compound (battery grade, <20 ppm H₂O)

-

Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI, battery grade, dried under vacuum at elevated temperature)

-

Anhydrous co-solvent (optional, e.g., dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

-

Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Transfer the required amount of this compound and any co-solvents into a clean, dry volumetric flask inside the argon-filled glovebox.

-

Weigh the desired amount of the dried lithium salt using an analytical balance inside the glovebox.

-

Slowly add the lithium salt to the solvent while stirring to ensure complete dissolution.

-

Continue stirring until a homogenous, clear solution is obtained. This may take several hours depending on the salt and concentration.

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared electrolyte.

Materials:

-

Prepared this compound electrolyte

-

Conductivity cell (e.g., two-electrode Swagelok-type cell with stainless steel or platinum electrodes)

-

Electrochemical workstation with impedance spectroscopy capability

-

Temperature-controlled chamber

Procedure:

-

Assemble the conductivity cell inside the argon-filled glovebox, ensuring the electrodes are parallel and at a fixed distance.

-

Fill the cell with the prepared electrolyte.

-

Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

-

Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

-

Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot with the real axis.

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable.

Materials:

-

Prepared this compound electrolyte

-

Three-electrode cell (e.g., coin cell with a lithium metal reference and counter electrode, and a working electrode of platinum, glassy carbon, or stainless steel)

-

Potentiostat/Galvanostat

Procedure:

-

Assemble the three-electrode cell inside the argon-filled glovebox.

-

Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 0.1 - 1 mV/s).

-

For the anodic stability, scan from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺).

-

For the cathodic stability, scan from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).

-

The onset potential of a significant increase in current density is considered the limit of the electrochemical stability window.

Lithium-Ion Transference Number (t_Li⁺) Measurement

Objective: To determine the fraction of the total ionic current carried by lithium ions.

Materials:

-

Prepared this compound electrolyte

-

Symmetric Li/electrolyte/Li cell (e.g., coin cell with two lithium metal electrodes)

-

Potentiostat/Galvanostat with EIS capability

Procedure (Bruce-Vincent Method):

-

Assemble the symmetric Li/Li cell inside the argon-filled glovebox.

-

Measure the initial interfacial resistance (R_i) using EIS.

-

Apply a small DC polarization voltage (ΔV, e.g., 10-20 mV) across the cell and record the initial current (I_i).

-

Continue the polarization until a steady-state current (I_ss) is reached.

-

Measure the final interfacial resistance (R_ss) using EIS after polarization.

-

Calculate the lithium-ion transference number using the following equation: t_Li⁺ = I_ss * (ΔV - I_i * R_i) / (I_i * (ΔV - I_ss * R_ss))

Battery Cycling Performance

Objective: To evaluate the cycling stability, rate capability, and coulombic efficiency of a lithium-ion cell using the this compound electrolyte.

Materials:

-

Prepared this compound electrolyte

-

Cathode (e.g., LiCoO₂, NMC, LFP) and anode (e.g., graphite, lithium metal) electrodes

-

Separator (e.g., Celgard, glass fiber)

-

Coin cell components (casings, spacers, springs)

-

Crimping machine

-

Battery cycler

Procedure:

-

Assemble the coin cell (e.g., 2032 type) in an argon-filled glovebox in the order: negative cap, anode, separator, a few drops of electrolyte, cathode, spacer, spring, positive cap.

-

Crimp the cell to ensure proper sealing.

-

Allow the cell to rest for several hours to ensure complete wetting of the electrodes.

-

Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI).

-

Cycling Stability: Cycle the cell at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) and monitor the capacity retention.

-

Rate Capability: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate its performance under different current loads.

-

Coulombic Efficiency: Calculate the coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) * 100%.

Logical Relationships and Expected Outcomes

The following diagram illustrates the logical relationships between the properties of this compound and the performance of a lithium-ion battery.

Conclusion

This compound holds potential as a valuable component in advanced lithium-ion battery electrolytes, particularly for applications requiring high voltage and enhanced safety. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its physicochemical and electrochemical properties. While specific quantitative data remains scarce, the provided reference data for sulfolane serves as a useful benchmark. Further research and detailed characterization are crucial to fully unlock the potential of this compound and pave the way for its integration into next-generation energy storage systems.

References

Application Notes and Protocols for 3-Methoxysulfolane in Lithium-Sulfur Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel electrolyte formulations is a critical avenue in the advancement of high-energy-density lithium-sulfur (Li-S) batteries. While sulfolane has been investigated as a promising co-solvent due to its high oxidative stability and thermal resistance, specific research on 3-Methoxysulfolane in Li-S battery electrolytes is limited in publicly available literature. This document provides a comprehensive guide for researchers interested in evaluating this compound as a potential electrolyte component. It includes known physical properties, hypothesized effects of the methoxy functional group, and detailed, generalized experimental protocols for electrolyte preparation, cell assembly, and electrochemical characterization. The provided workflows and mechanistic diagrams are intended to serve as a foundational resource for the systematic investigation of this and other novel electrolyte candidates.

Introduction to this compound as a Potential Electrolyte Solvent

Sulfolane and its derivatives are considered for battery electrolytes due to their high polarity, high anodic stability, and low flammability, which can enhance the safety and performance of lithium batteries. The introduction of a methoxy group to the sulfolane structure could potentially modulate its physical and electrochemical properties, such as solvent viscosity, lithium salt solubility, and interaction with lithium polysulfides.

Known Physical Properties of this compound

Based on available chemical data, the following are some of the known physical properties of this compound:

| Property | Value |

| Boiling Point | 115 °C (at 0.1 Torr)[1] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted)[1] |

| Form | Oil[1] |

| Solubility | Chloroform, Methanol[1] |

Hypothesized Effects of the Methoxy Group

The presence of a methoxy (-OCH₃) group on the sulfolane ring may influence its properties as a Li-S battery electrolyte solvent in several ways:

-

Polarity and Donor Number: The oxygen atom in the methoxy group could increase the solvent's donor number, potentially enhancing the solubility of lithium polysulfides. This could be beneficial for achieving high sulfur utilization but may also exacerbate the polysulfide shuttle effect if not properly controlled.

-

Viscosity: The addition of the methoxy group may alter the viscosity of the sulfolane, which could impact the ionic conductivity of the electrolyte.

-

Electrochemical Stability: The electrochemical stability window of the solvent might be affected by the methoxy group, which would need to be experimentally determined.

-

Interaction with Lithium Anode: The modified solvent may influence the formation and composition of the solid electrolyte interphase (SEI) on the lithium metal anode, impacting cell cycling stability.

Performance Benchmarking of Electrolytes in Li-S Batteries

To evaluate the efficacy of a novel electrolyte containing this compound, its performance should be benchmarked against standard and high-performing electrolytes from the literature. The following table summarizes typical performance metrics for different electrolyte systems.

| Electrolyte System | Initial Discharge Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Cycle Life | Key Features |

| 1M LiTFSI in DOL/DME (1:1 v/v) | ~1100 | ~98 | ~100 cycles with significant fade | Standard electrolyte, high polysulfide solubility.[2] |

| High Donor Number Solvents (e.g., DMA, DMSO) | ~1250 | Variable | Often limited by instability with Li anode | Increased polysulfide solubility leading to higher initial capacity.[2] |

| Fluorinated Ether-Based Electrolytes | ~1160 | >99.8 | >150 cycles with high stability | Moderate polysulfide solubility, improved stability with Li anode.[3] |

| Sulfolane-based concentrated electrolytes | - | High | - | High oxidative stability, potential for high voltage applications.[4] |

Experimental Protocols

The following are detailed, generalized protocols for the investigation of this compound in Li-S battery electrolytes.

Electrolyte Preparation

Objective: To prepare a non-aqueous electrolyte containing this compound.

Materials:

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

This compound (as co-solvent)

-

1,3-dioxolane (DOL) (anhydrous)

-

1,2-dimethoxyethane (DME) (anhydrous)

-

Lithium nitrate (LiNO₃) (as additive, optional)

-

Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm)

Procedure:

-

Inside an argon-filled glovebox, dissolve a predetermined amount of LiTFSI salt into a mixture of DOL and DME (typically 1:1 by volume) to achieve the desired concentration (e.g., 1 M).

-

To this base electrolyte, add the desired volume percentage of this compound. For initial studies, a range of concentrations (e.g., 10%, 25%, 50% v/v) should be explored.

-

If using, add LiNO₃ to the electrolyte solution (a typical concentration is 0.1-0.2 M) and stir until fully dissolved. LiNO₃ is a common additive used to protect the lithium anode.

-

Allow the solution to stir for several hours to ensure homogeneity.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Li-S Coin Cell (CR2032) Assembly

Objective: To assemble a coin cell for electrochemical testing of the prepared electrolyte.

Materials:

-

Sulfur/carbon composite cathode

-

Lithium metal foil (anode)

-

Celgard 2400 separator

-

Prepared electrolyte

-

CR2032 coin cell components (casings, spacers, springs)

-

Coin cell crimper

Procedure:

-

Cut the sulfur/carbon cathode into a circular disk (e.g., 12 mm diameter).

-

Cut the lithium metal foil into a slightly larger circular disk (e.g., 14 mm diameter).

-

Cut the separator into a circular disk (e.g., 16 mm diameter).

-

Place the cathode disk in the center of the bottom coin cell casing.

-

Apply a specific amount of the prepared electrolyte onto the cathode surface (e.g., 20 µL). The electrolyte-to-sulfur (E/S) ratio is a critical parameter and should be controlled.

-

Place the separator on top of the wetted cathode.

-

Apply a small amount of electrolyte onto the separator.

-

Carefully place the lithium metal anode on top of the separator.

-

Place a spacer and then a spring on top of the anode.

-

Place the top casing over the assembly and crimp the coin cell using a coin cell crimper to ensure a proper seal.

-

Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the components.

Electrochemical Measurements

Objective: To evaluate the electrochemical performance of the assembled Li-S cell.

Equipment:

-

Battery cycler (e.g., Arbin, Neware)

-

Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability (e.g., BioLogic)

Procedures:

-

Galvanostatic Cycling:

-

Cycle the cell at a constant current within a defined voltage window (e.g., 1.8 V to 2.8 V).

-

Typical C-rates for initial testing are C/10 or C/5 (where 1C = 1675 mA g⁻¹ of sulfur).

-

Record the discharge/charge capacities, coulombic efficiency, and energy efficiency over multiple cycles to assess cycle life and stability.

-

-

Rate Capability Test:

-

Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate, and then return to a low C-rate to assess recovery. This evaluates the battery's performance under different power demands.

-

-

Cyclic Voltammetry (CV):

-

Scan the cell at a slow voltage sweep rate (e.g., 0.1 mV s⁻¹) within the operating voltage window.

-

The resulting voltammogram provides information about the redox reactions of sulfur species and the reversibility of the electrochemical processes.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 10 mHz) at a specific state of charge (e.g., open circuit voltage before cycling, after several cycles).

-

The resulting Nyquist plot can be used to analyze the internal resistance of the cell, including charge transfer resistance and electrolyte resistance.

-

Visualizations

Experimental Workflow

References

- 1. This compound CAS#: 20627-66-1 [m.chemicalbook.com]

- 2. Highly Solvating Electrolytes for Lithium-Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium-sulfur batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 3-Methoxysulfolane-Based Electrolytes

This document provides detailed protocols and application notes for the preparation and characterization of 3-methoxysulfolane-based electrolytes for researchers, scientists, and professionals in drug development and battery technology.

Introduction

This compound, a derivative of sulfolane, is a promising solvent for electrolytes in high-voltage lithium-ion batteries. Sulfolane-based electrolytes are known for their high thermal stability, resistance to oxidation, and high polarity.[1][2] However, sulfolane's high viscosity and melting point can limit its application at room temperature.[1] The addition of a methoxy group to the sulfolane structure can potentially lower the melting point and viscosity while maintaining favorable electrochemical properties.

These application notes describe the preparation of this compound-based electrolytes, often in combination with co-solvents like dimethyl carbonate (DMC) and ethylene carbonate (EC), to optimize ionic conductivity and electrochemical performance.[2][3] The protocols outlined below cover the preparation of the electrolyte solution and subsequent electrochemical characterization techniques.

Experimental Protocols

Materials and Reagents

-

This compound (anhydrous, battery grade)

-

Ethylene carbonate (EC, anhydrous, battery grade)

-

Dimethyl carbonate (DMC, anhydrous, battery grade)

-

Lithium hexafluorophosphate (LiPF₆, battery grade)

-